4-(4-Chlorophenyl)isoxazol-3-amine
Description
Contextualization of Isoxazole (B147169) Scaffolds in Drug Discovery
The isoxazole ring is a key structural component in a variety of pharmacologically active molecules. nih.govresearchgate.net Its presence is associated with a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netrsc.org The facile synthesis and the ability to introduce diverse substituents onto the isoxazole core have made it a popular scaffold for the development of new therapeutic agents. researchgate.net
Several marketed drugs incorporate the isoxazole moiety, underscoring its clinical significance. For instance, sulfamethoxazole (B1682508) is a widely used antibacterial agent, valdecoxib (B1682126) has been used as a non-steroidal anti-inflammatory drug (NSAID), and leflunomide (B1674699) is an immunomodulatory drug used in the treatment of rheumatoid arthritis. researchgate.net The success of these drugs has spurred further investigation into novel isoxazole derivatives with the aim of discovering new and improved therapeutic options.
The versatility of the isoxazole scaffold stems from its electronic properties and its ability to act as a bioisostere for other functional groups, such as amide or ester groups. This allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The development of new synthetic methodologies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, has further expanded the accessible chemical space of isoxazole derivatives. nih.govrsc.org
Rationale for Investigating 4-(4-Chlorophenyl)isoxazol-3-amine as a Privileged Scaffold
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets. nih.govrsc.org These scaffolds provide a robust starting point for the design of compound libraries aimed at discovering new drugs for a variety of diseases. nih.gov The term was first introduced in the late 1980s to describe structures that appear with notable frequency among biologically active compounds. cambridgemedchemconsulting.com
The structure of this compound presents several features that make it an attractive candidate for a privileged scaffold. The 4-chlorophenyl group can engage in various non-covalent interactions, including hydrophobic and halogen bonding interactions, with biological targets. The isoxazole core itself is a versatile platform for further chemical modification. researchgate.net The 3-amino group provides a key hydrogen bond donor and a site for further derivatization to explore structure-activity relationships.
The investigation of derivatives of similar structures, such as 4-(4-bromophenyl)-thiazol-2-amine, has yielded compounds with promising antimicrobial and anticancer activities. nih.gov This highlights the potential of the general 4-aryl-heterocyclic amine motif in generating biologically active molecules. The synthesis and biological evaluation of various derivatives of this compound are crucial steps in validating its status as a privileged scaffold and unlocking its full therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-13-12-9(8)11/h1-5H,(H2,11,12) |
InChI Key |
YOTMKSUUYFXNEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2N)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 4 Chlorophenyl Isoxazol 3 Amine
Historical and Contemporary Synthetic Routes to the Core Structure
The synthesis of the isoxazole (B147169) ring is a well-established area of heterocyclic chemistry, with the first isoxazole being synthesized by Claisen in 1903. nih.gov Historically, the construction of the isoxazole core often involved the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent.
A prominent and versatile contemporary method for synthesizing substituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. youtube.com This approach offers a high degree of regioselectivity, allowing for the controlled placement of substituents on the isoxazole ring. youtube.comresearchgate.net For the synthesis of 4-arylisoxazoles, this would involve the reaction of an aryl-substituted nitrile oxide with an appropriate alkyne.
Another widely used strategy involves the cyclization of α,β-unsaturated oximes. For instance, the reaction of chalcone (B49325) oximes with reagents like iodobenzene (B50100) diacetate under solvent-free conditions can yield 3,5-diarylisoxazoles in excellent yields. chemicalbook.com While this method typically produces 3,5-disubstituted isoxazoles, modifications can be made to introduce substitution at the 4-position.
More specifically for 3-aminoisoxazoles, a common route involves the reaction of β-ketonitriles with hydroxylamine. This method provides a direct pathway to the 3-aminoisoxazole (B106053) core. Additionally, 3-aminoisoxazoles can be synthesized from 3-haloisoxazolines through nucleophilic substitution reactions with amines. researchgate.net
Precursor Chemistry and Reaction Mechanisms in Aminoisoxazole Synthesis
The synthesis of 4-(4-Chlorophenyl)isoxazol-3-amine relies on the careful selection of precursors that will form the isoxazole ring and introduce the desired substituents.
A key precursor for forming the isoxazole ring with a 3-amino group is often a derivative of cyanoacetamide or a related β-ketonitrile. For example, the reaction of arylisothiocyanate derivatives with sodium methyl cyanoacetate (B8463686) can produce thioxo-propanoates, which upon reaction with hydroxylamine, yield methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. researchgate.net
The mechanism for the formation of the isoxazole ring from a β-dicarbonyl equivalent and hydroxylamine generally proceeds through the initial formation of an oxime, followed by an intramolecular cyclization and dehydration. In the case of a 1,3-dipolar cycloaddition, the nitrile oxide, generated in situ from an oxime or hydroximoyl chloride, reacts with an alkyne in a concerted pericyclic reaction to form the five-membered isoxazole ring. youtube.com
For the synthesis of 3-aminoisoxazoles, the Strecker synthesis provides a conceptual basis, involving the formation of an α-amino nitrile followed by cyclization. masterorganicchemistry.com A more direct route involves the cyclization of a molecule already containing the nitrogen for the amino group. For instance, the reaction of a suitably substituted enamine with hydroxylamine hydrochloride can lead to the formation of the 3-aminoisoxazole ring system. wpmucdn.com
The synthesis of a related compound, 3-amino-4-amidoximinofurazan, highlights a multi-step process involving nitrosation, oximation, and cyclization, demonstrating the complexity that can be involved in synthesizing substituted amino-heterocycles. rsc.orgresearchgate.netresearchgate.net
Optimization of Synthetic Yields and Purity for Research Applications
Optimizing the synthesis of this compound is crucial for obtaining sufficient quantities of pure material for research purposes. Key parameters that can be adjusted include reaction temperature, solvent, catalyst, and reaction time.
For instance, in the synthesis of related isoxazoles, it has been shown that temperature control is critical. In one study, the reaction of an isoxazole with Mo(CO)6 to form a pyridone showed that increasing the temperature from 60 °C to 70 °C increased the yield from 45% to 74%, but a further increase to 80 °C led to resinification and a decreased yield. nih.gov
The choice of catalyst can also significantly impact yield and purity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are often employed to introduce the aryl group at the 4-position of the isoxazole ring. nih.govacs.org The selection of the appropriate palladium catalyst and ligands is essential for achieving high yields and minimizing side products. organic-chemistry.org
Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. wpmucdn.comorgsyn.org The choice of solvent for recrystallization is critical for obtaining high-purity crystals. Column chromatography, often using silica (B1680970) gel, allows for the separation of the desired product from unreacted starting materials and byproducts based on polarity. wpmucdn.com
Table 1: Representative Reaction Parameters for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Temperature | 60 °C | 70 °C | 80 °C | Yield increased then decreased due to side reactions nih.gov |
| Catalyst | None | Palladium | Molybdenum Hexacarbonyl | Different catalysts enable different reaction pathways nih.govorganic-chemistry.org |
| Solvent | Ethanol | Dichloromethane | Toluene | Solvent polarity can influence reaction rate and selectivity organic-chemistry.org |
This table is a generalized representation based on findings for related isoxazole syntheses.
Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)
The compound this compound itself is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced, is a relevant area of research, particularly for developing compounds with specific biological activities.
Stereoselective synthesis can be achieved through various strategies. One approach is to use a chiral starting material. For example, chiral propynyl (B12738560) methanesulfonates have been used in reactions with organocopper reagents to produce chiral allenes with high enantiomeric purity. researchgate.net A similar strategy could be employed to introduce a chiral substituent onto the isoxazole ring.
Furthermore, chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety. nih.gov Key areas of focus include the use of safer solvents, energy efficiency, and atom economy. atiner.gr
One-pot, multi-component reactions are a cornerstone of green synthesis as they often reduce the number of steps, minimize waste, and can be more energy-efficient. nih.gov The synthesis of isoxazole derivatives has been achieved through such one-pot procedures, for example, by reacting an aldehyde, hydroxylamine hydrochloride, and a ketoester. nih.gov
The use of environmentally benign solvents is another important aspect. Water is an ideal green solvent, and some isoxazole syntheses have been successfully carried out in aqueous media. nih.gov Ionic liquids are also being explored as recyclable and often less volatile alternatives to traditional organic solvents. organic-chemistry.org
Catalysis plays a significant role in green chemistry. The use of highly efficient and recyclable catalysts can reduce the amount of waste generated. For instance, the development of reusable catalysts for multi-component reactions for isoxazole synthesis has been reported. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. atiner.gr
Table 2: Application of Green Chemistry Principles to Isoxazole Synthesis
| Green Chemistry Principle | Application in Isoxazole Synthesis | Reference |
|---|---|---|
| Atom Economy | One-pot multi-component reactions to maximize incorporation of starting materials into the final product. | nih.gov |
| Safer Solvents & Auxiliaries | Use of water or ionic liquids as reaction media. | nih.govorganic-chemistry.org |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | atiner.gr |
| Catalysis | Use of recyclable catalysts to minimize waste. | nih.gov |
| Designing Safer Chemicals | Synthesis of derivatives with reduced toxicity. | nih.gov |
This table provides examples of how green chemistry principles can be applied to the synthesis of isoxazoles.
Chemical Derivatization and Analogue Synthesis of 4 4 Chlorophenyl Isoxazol 3 Amine
Design Principles for Structural Modification and Library Generation
The design of new analogues of 4-(4-chlorophenyl)isoxazol-3-amine is guided by established medicinal chemistry principles to optimize its pharmacological profile. Key strategies include:
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different structural features of the molecule contribute to its biological activity. By systematically altering substituents on the phenyl ring and the isoxazole (B147169) core, researchers can identify key interactions with biological targets. For instance, the electronic properties and position of substituents on the phenyl ring can significantly influence activity.
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comyoutube.comresearchgate.net For example, the chlorine atom on the phenyl ring could be replaced with other halogens (F, Br, I), a trifluoromethyl group (CF3), or a cyano group (CN) to modulate lipophilicity and electronic character. cambridgemedchemconsulting.comnih.gov Similarly, the amine group on the isoxazole ring can be modified or replaced to explore different hydrogen bonding interactions.
Privileged Substructure-Based Diversity-Oriented Synthesis (pDOS): The isoxazole ring is considered a "privileged substructure" as it is found in numerous biologically active compounds. researchgate.netnih.gov The pDOS approach leverages this by combining the isoxazole core with other privileged substructures to create libraries of compounds with diverse three-dimensional shapes and a higher probability of interacting with various biological targets. researchgate.net
Synthetic Approaches to Substituted Phenyl Rings and Isoxazole Nuclei
The construction of the core this compound structure and its analogues relies on versatile and efficient synthetic methodologies.
Synthesis of the Isoxazole Ring: A prevalent method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govrsc.orgresearchgate.netacs.org Nitrile oxides can be generated in situ from various precursors, including aldoximes and primary nitro compounds. nih.govorganic-chemistry.org Another common approach involves the reaction of hydroxylamine (B1172632) with β-dicarbonyl compounds or their equivalents, such as chalcones. rasayanjournal.co.inderpharmachemica.comresearchgate.netnih.gov
Introduction of the Substituted Phenyl Ring: The substituted phenyl group can be introduced at the C4 position of the isoxazole ring through several methods. One approach is to start with a precursor already containing the desired substituted phenyl moiety. Alternatively, cross-coupling reactions, such as the Suzuki coupling, on a pre-formed isoxazole ring can be employed to introduce a variety of substituted aryl groups. acs.orgnih.gov
Formation of the 3-Amino Group: The 3-amino group can be introduced through the reaction of a suitable precursor, such as a 3-haloisoxazole, with an amine source. researchgate.net An alternative route involves the cyclization of a precursor that already contains the nitrogen atom destined to become the amino group.
A general synthetic scheme for 3,5-disubstituted isoxazoles, which can be adapted for 4-substituted analogues, is presented below:
Table 1: General Synthetic Routes to Substituted Isoxazoles
| Route | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| a | Terminal Alkyne, Aldehyde | n-BuLi, then I2, then NH2OH | 3,5-Disubstituted Isoxazole | nih.gov |
| b | Propargylic Alcohol, N-Protected Hydroxylamine | p-TSA, then TBAF | 3,5-Disubstituted Isoxazole | nih.gov |
| c | α,β-Unsaturated Carbonyl Compound | N-Hydroxyl-4-toluenesulfonamide | 3,5-Disubstituted Isoxazole | organic-chemistry.org |
| d | Chalcone (B49325) | Hydroxylamine Hydrochloride | 3,5-Disubstituted Isoxazole | derpharmachemica.comresearchgate.netnih.gov |
| e | Terminal Alkyne, Nitrile Oxide (in situ) | Cu(I) catalyst | 3,5-Disubstituted Isoxazole | nih.gov |
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise modification of specific positions on the this compound scaffold, enabling the fine-tuning of its properties.
Functionalization of the Isoxazole Ring: The isoxazole ring exhibits distinct reactivity at its different positions. Electrophilic substitution reactions typically occur at the C4 position. chempedia.info However, by employing modern synthetic methods like C-H activation, it is possible to achieve functionalization at other positions. mdpi.comresearchgate.netorganic-chemistry.orgrsc.org For instance, palladium-catalyzed C-H activation can be used to introduce aryl or alkenyl groups at specific positions on the isoxazole ring. mdpi.comorganic-chemistry.org
Functionalization of the Phenyl Ring: The chlorine atom on the phenyl ring directs electrophilic substitution to the ortho and para positions. However, for more precise control, directed ortho-metalation (DoM) can be utilized. This involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific ortho position, which can then be functionalized with various electrophiles.
Combinatorial Chemistry Techniques for Parallel Synthesis of Derivatives
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for SAR studies and lead discovery. nih.govias.ac.inresearchgate.netnih.gov
Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.govnih.gov By using a common starting material and a variety of building blocks, diverse libraries of this compound analogues can be efficiently prepared.
Positional Scanning Libraries: These libraries are designed to systematically explore the effect of different substituents at specific positions of the molecule. nih.gov By creating sub-libraries where one position is varied while the others are kept constant, the optimal substituent for each position can be identified.
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules, often inspired by natural products. researchgate.net This approach, when applied to the isoxazole scaffold, can lead to the discovery of novel chemical entities with unique biological activities.
Solid-Phase Organic Synthesis Methodologies for Analogue Development
Solid-phase organic synthesis (SPOS) offers several advantages for the preparation of compound libraries, including simplified purification and the potential for automation. rsc.orgacs.orgacs.orgnih.govacs.org
Resin-Bound Synthesis: In SPOS, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. rsc.orgnih.gov Excess reagents and by-products are easily removed by washing the resin, which greatly simplifies the purification process. The final product is then cleaved from the resin.
Traceless Linkers: Traceless linkers are designed to connect the molecule to the solid support in such a way that upon cleavage, no trace of the linker remains on the final product. acs.orgnih.govnih.govcombichemistry.comacs.org This is particularly important for generating small molecules for biological screening, where any residual linker could interfere with the assay. Silicon-based linkers are one example of a traceless linker system. combichemistry.comacs.org
Solid-Phase Isoxazole Synthesis: Several methods have been developed for the synthesis of isoxazoles on solid supports. rsc.orgacs.orgrasayanjournal.co.inacs.orgnih.gov One common strategy involves attaching an alkyne to the resin and then performing a 1,3-dipolar cycloaddition with a nitrile oxide in solution. acs.orgnih.gov Alternatively, a nitrile oxide precursor can be anchored to the solid phase. acs.org
Table 2: Comparison of Solid-Phase and Solution-Phase Synthesis
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Purification | Simplified (filtration and washing) | Often requires chromatography |
| Automation | Readily automated | More challenging to automate |
| Scale | Typically smaller scale | Can be performed on a large scale |
| Reaction Monitoring | More difficult | Straightforward |
| Reagent Use | Often requires excess reagents | Can use stoichiometric amounts |
Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl Isoxazol 3 Amine Derivatives
Identification of Key Pharmacophoric Elements and Substituent Effects
The 4-(4-chlorophenyl)isoxazol-3-amine scaffold possesses several key pharmacophoric elements that are crucial for its biological activity. These include the isoxazole (B147169) ring, the 3-amino group, and the 4-(4-chlorophenyl) moiety. The isoxazole ring often serves as a central scaffold, providing a rigid framework for the presentation of other functional groups. eurekaselect.com The nitrogen and oxygen atoms within the isoxazole ring can act as hydrogen bond acceptors, contributing to ligand-receptor interactions. nih.gov
The 3-amino group is a critical determinant of activity, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated by substituents, thereby influencing binding affinity and pharmacokinetic properties. The 4-(4-chlorophenyl) group plays a significant role in defining the molecule's interaction with hydrophobic pockets in target proteins. The chlorine atom can engage in halogen bonding and other specific interactions, which can enhance binding affinity and selectivity.
Studies on related isoxazole derivatives have shed light on the effects of substituents at various positions. For instance, in a series of isoxazole inhibitors of c-Jun N-terminal kinase (JNK), modifications to the phenyl ring and the isoxazole core significantly impacted potency and selectivity. nih.gov Introduction of substituted or unsubstituted pyrazole (B372694) groups at the 4-position of the isoxazole was found to maintain JNK potency while dramatically reducing activity against p38 kinase, highlighting the importance of substitution at this position for selectivity. nih.gov
The following table summarizes the general effects of substituents on the activity of isoxazole-based compounds, which can be extrapolated to the this compound scaffold.
| Position of Substitution | General Effect on Activity | Example from Related Compounds |
|---|---|---|
| Isoxazole Ring (Position 4) | Modulation of selectivity and potency. | Introduction of pyrazole groups enhanced selectivity for JNK over p38 kinase. nih.gov |
| Phenyl Ring | Hydrophobic interactions and potential for halogen bonding. | In VEGFR2 inhibitors, electron-donating groups on the benzene ring linked to the isoxazole were found to be necessary for activity. nih.gov |
| Amino Group (Position 3) | Hydrogen bonding interactions. | The amino group is a key feature in many kinase inhibitors, forming crucial hydrogen bonds with the hinge region of the kinase. |
Topographical and Conformational Aspects Influencing Biological Interactions
The three-dimensional arrangement of the this compound scaffold and its derivatives is a critical factor in determining their biological activity. The relative orientation of the phenyl ring and the isoxazole ring, as well as the conformation of any substituents, dictates how the molecule fits into the binding site of a biological target.
Computational studies on 3-aminoisoxazole (B106053) have shown that while the isoxazole ring is planar, the hydrogen atoms of the amino group are out of this plane. nih.gov This non-planar arrangement of the amino group can influence its ability to form directional hydrogen bonds with target proteins. The rotational barrier between the phenyl ring and the isoxazole ring will determine the accessible conformations of the molecule in solution.
X-ray crystallography studies of related isoxazole-based inhibitors in complex with their target proteins have provided valuable insights into their bioactive conformations. For example, the co-crystal structure of a 3,4-diaryl-isoxazole inhibitor with casein kinase 1δ (CK1δ) confirmed the expected binding mode, where the amidopyridinyl moiety occupies the adenine region of the ATP binding site and forms key hydrogen bonds. nih.gov Such studies reveal the importance of a specific torsional angle between the aromatic rings for optimal binding.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, 2D and 3D-QSAR models have been developed to guide the design of more potent and selective compounds.
A 2D-QSAR study on isoxazole derivatives as VEGFR2 inhibitors identified that electron-donating groups on the benzene ring linked to the isoxazole are crucial for activity. nih.gov This model was generated using a multi-linear regression approach and showed a high correlation coefficient (R² = 0.9396), indicating its predictive power. nih.gov
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for activity. A 3D-QSAR model for a series of isoxazole derivatives as VEGFR2 inhibitors yielded a high correlation coefficient (R² = 0.9121) and cross-validated coefficient (Q² = 0.8377). nih.gov The contour maps generated from such models can visualize regions where bulky groups or specific electrostatic properties are favored or disfavored, thus guiding the rational design of new analogs.
The following table presents a hypothetical summary of QSAR findings for isoxazole derivatives, which could be applicable to the this compound class.
| QSAR Model Type | Key Findings | Implications for Design |
|---|---|---|
| 2D-QSAR | Increased activity with electron-donating groups on the phenyl ring. | Introduce substituents like methoxy or amino groups on the chlorophenyl ring to potentially enhance activity. |
| 3D-QSAR (CoMFA/CoMSIA) | Sterically favorable regions identified near the isoxazole core. Electrostatically favorable regions for negative charges near the amino group. | Design derivatives with appropriate steric bulk and electrostatic properties to complement the target's binding site. |
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based drug design strategies have been employed in the development of isoxazole-based therapeutic agents.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of known active and inactive molecules to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. For isoxazole-based kinase inhibitors, a pharmacophore model might include a hydrogen bond donor (the 3-amino group), a hydrogen bond acceptor (the isoxazole nitrogen), and a hydrophobic aromatic feature (the 4-chlorophenyl group). unibl.org
Structure-based drug design is employed when the crystal structure of the target protein is available. This powerful technique allows for the rational design of inhibitors that can fit precisely into the binding site. For example, in the design of isoxazole-based CK1 inhibitors, the pharmacophore of a lead structure was extended towards the ribose pocket of the ATP binding site, guided by the crystal structure of the kinase. nih.gov This strategy led to the development of more potent and selective inhibitors. Molecular docking studies are a key component of structure-based design, allowing for the prediction of binding modes and affinities of new designs. nih.gov
Comparative SAR Analysis Across Diverse Biological Targets
The isoxazole scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in compounds that are active against a wide range of biological targets. eurekaselect.comresearchgate.net This polypharmacology, or the ability of a compound to interact with multiple targets, can be both an advantage and a disadvantage in drug development. wiley.com
Derivatives of this compound have the potential to interact with various classes of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The SAR for these different targets can vary significantly.
Kinase Inhibition: For kinase inhibition, the 3-amino group is often crucial for forming hydrogen bonds with the hinge region of the kinase. The 4-(4-chlorophenyl) group typically occupies a hydrophobic pocket. Selectivity among different kinases can be achieved by modifying substituents on the phenyl ring or the isoxazole core to exploit subtle differences in the shapes and properties of their ATP-binding sites. nih.gov
Enzyme Inhibition: For other enzymes, the isoxazole scaffold might serve as a bioisosteric replacement for other functional groups or as a core to present specific functionalities that interact with the active site.
A comparative analysis of the SAR of isoxazole derivatives across different targets reveals that while the core scaffold provides a good starting point, the specific substitution pattern is key to achieving high potency and selectivity for a particular target. The promiscuity of the isoxazole scaffold underscores the importance of comprehensive biological profiling during the drug discovery process to identify both desired and off-target activities. plos.org
Preclinical Investigation of Molecular Mechanisms of Action for 4 4 Chlorophenyl Isoxazol 3 Amine Analogues
Target Identification and Validation Methodologies
The identification of molecular targets for novel chemical entities is a critical first step in drug discovery. For analogues of 4-(4-Chlorophenyl)isoxazol-3-amine, a variety of methodologies have been employed to identify and validate their biological targets. A common approach involves the synthesis of a library of related compounds to explore structure-activity relationships (SAR). nih.gov
One of the key strategies is target-based screening, where compounds are tested against a panel of known biological targets. For instance, given the structural similarities to known inhibitors, isoxazole (B147169) libraries have been screened against kinases, such as Protein Kinase C (PKC), and transcription factors, like Signal Transducer and Activator of Transcription 3 (STAT3). bohrium.comnih.gov
Molecular docking studies are frequently used to predict the binding of isoxazole derivatives to the active or allosteric sites of proteins. bohrium.comnih.gov These computational methods help in prioritizing compounds for synthesis and biological testing. For example, docking studies have been instrumental in identifying isoxazole-based compounds with the potential to bind to the colchicine (B1669291) binding site of tubulin. acs.org
Furthermore, phenotypic screening, such as assessing the cytotoxicity of compounds against a panel of cancer cell lines, can reveal potential anti-cancer activity and guide further target identification studies. nih.govmdpi.com For instance, the National Cancer Institute (NCI) 60-cell line screen is a valuable tool for identifying patterns of activity that may correlate with specific molecular targets or pathways.
Once a potential target is identified, validation is pursued through various experimental techniques. These include direct binding assays, enzyme inhibition assays, and cellular assays to confirm the engagement of the target by the compound and its functional consequences.
Enzyme Inhibition and Activation Kinetics
Analogues of this compound have demonstrated the ability to modulate the activity of various enzymes. The isoxazole moiety can act as a versatile scaffold for designing enzyme inhibitors with high potency and selectivity.
One notable example is the inhibition of Stearoyl-CoA Desaturase (SCD), an enzyme implicated in metabolic disorders. A potent SCD inhibitor derived from a thiazole (B1198619) lead was optimized to an isoxazole-containing compound, demonstrating a significant increase in potency with an IC50 value of 1 nM in human HepG2 cells. researchgate.net
In the context of protein kinases, isoxazole derivatives of curcumin (B1669340) have been shown to bind to the activator-binding C1B subdomain of Protein Kinase C (PKC) isotypes δ, ε, and θ. nih.gov The binding affinity was quantified using fluorescence quenching, with EC50 values in the micromolar range, indicating a direct interaction with the enzyme. nih.gov Molecular docking studies further suggested that the isoxazole ring, along with other functional groups, participates in hydrogen bonding with residues in the activator binding site. nih.gov
While a study identified 4-chloro-3-aniline as a mimic for factor Xa inhibitors, it is important to note the structural difference from the isoxazole-containing compound of interest. nih.gov The following table summarizes the enzyme inhibition data for some isoxazole analogues.
| Compound Class | Target Enzyme | Assay Type | Potency | Reference |
| Isoxazole derivative | Stearoyl-CoA Desaturase (SCD) | Cellular (HepG2) | IC50 = 1 nM | researchgate.net |
| Isoxazole derivative of curcumin | Protein Kinase Cδ (PKCδ) | Fluorescence Quenching | EC50 = 3-25 µM | nih.gov |
| Isoxazole derivative of curcumin | Protein Kinase Cε (PKCε) | Fluorescence Quenching | EC50 = 3-25 µM | nih.gov |
| Isoxazole derivative of curcumin | Protein Kinase Cθ (PKCθ) | Fluorescence Quenching | EC50 = 3-25 µM | nih.gov |
Receptor Binding and Ligand-Receptor Interaction Studies
The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Preclinical studies on analogues of this compound suggest their potential to modulate the function of various receptors.
A significant area of investigation has been the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission. Isoxazole-4-carboxamide derivatives have been identified as potent negative allosteric modulators of AMPA receptors. mdpi.com These compounds were shown to inhibit AMPA receptor activity with high potency, suggesting a potential therapeutic application in conditions associated with excessive excitatory neurotransmission. mdpi.com The modulatory effects were characterized by a reduction in the amplitude of the receptor current and alterations in the biophysical gating properties of the receptor. mdpi.com
Molecular modeling and docking studies have been employed to understand the ligand-receptor interactions at the atomic level. For isoxazole-based antagonists of AMPA receptors, docking into the crystal structure of the ligand-binding domain of the GluR2 subunit has helped to rationalize the observed structure-activity relationships. mdpi.com
The following table presents data on the receptor binding and functional modulation by isoxazole analogues.
| Compound Class | Receptor Target | Assay Type | Effect | Reference |
| Isoxazole-4-carboxamide derivatives | AMPA Receptors | Electrophysiology | Negative Allosteric Modulation | mdpi.com |
Modulation of Intracellular Signaling Pathways
The biological effects of small molecules are often mediated through their influence on intracellular signaling pathways. Analogues of this compound have been shown to modulate key signaling cascades implicated in diseases such as cancer.
A prominent example is the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell survival, proliferation, and invasion. nih.govtvarditherapeutics.com An oxazole-based small-molecule inhibitor, S3I-M2001, was designed as a peptidomimetic of the STAT3 SH2 domain-binding phosphotyrosine peptide. nih.gov This compound was found to selectively disrupt the active STAT3:STAT3 dimers, which is a critical step for its transcriptional activity. nih.gov
The inhibition of STAT3 dimerization by S3I-M2001 led to the suppression of STAT3-dependent transcriptional regulation of downstream target genes, including the anti-apoptotic gene Bcl-xL. nih.gov This disruption of the STAT3 signaling pathway ultimately resulted in the inhibition of tumor cell survival, migration, and invasion. nih.gov
Furthermore, the investigation of isoxazole derivatives of piperic acid has also pointed towards the inhibition of STAT3 as a promising anti-cancer strategy, particularly in breast cancer. bohrium.com Network pharmacology and molecular docking studies have supported the strong affinity of these isoxazole derivatives for key targets in cancer-related pathways. bohrium.com
Gene Expression and Proteomic Profiling in Cellular Models
To gain a broader understanding of the cellular response to treatment with this compound analogues, gene expression and proteomic profiling studies are invaluable. These techniques can reveal the global changes in gene and protein expression, providing insights into the mechanism of action and potential off-target effects.
In studies of the STAT3 inhibitor S3I-M2001, it was observed that the compound led to a biphasic loss of functional STAT3. nih.gov Initially, the hyperactivated STAT3, which typically forms "dot-like" structures in nuclear bodies, aggregated into non-functional perinuclear aggresomes. nih.gov This was followed by a late-phase proteasome-mediated degradation of STAT3 in malignant cells. nih.gov This modulation of STAT3 stability and processing directly impacts the expression of its target genes. As a consequence, S3I-M2001 was shown to inhibit the STAT3-dependent transcriptional regulation of tumor survival genes. nih.gov
Investigation of Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a promising therapeutic strategy. scispace.comnih.govrsc.org The flat and extensive nature of PPI interfaces has historically made them challenging targets for small molecules. nih.gov However, an increasing number of small molecule modulators of PPIs have been successfully developed. nih.gov
A key example related to the isoxazole scaffold is the inhibition of STAT3 dimerization. The formation of STAT3:STAT3 dimers is a critical PPI required for its translocation to the nucleus and subsequent gene regulation. nih.govresearchgate.net The oxazole-based inhibitor S3I-M2001 directly targets this PPI, preventing the formation of the active dimeric complex. nih.gov By disrupting this interaction, the inhibitor effectively blocks the downstream signaling cascade. nih.gov
The ability of isoxazole-containing compounds to modulate PPIs extends beyond transcription factors. The 14-3-3 proteins, which are hub proteins that interact with hundreds of partners, are another attractive target for PPI modulation. scispace.com Isoxazole-based molecules could potentially be designed to either inhibit or stabilize specific 14-3-3 PPIs, thereby influencing a wide range of cellular processes. scispace.com
The following table summarizes the findings on the modulation of protein-protein interactions by isoxazole analogues.
| Compound Class | Protein-Protein Interaction | Effect | Consequence | Reference |
| Oxazole-based small molecule | STAT3:STAT3 dimerization | Inhibition | Blocks STAT3 signaling | nih.gov |
Preclinical Biological Activity Spectrum of 4 4 Chlorophenyl Isoxazol 3 Amine Derivatives
Antineoplastic Potential: In Vitro and In Vivo Efficacy in Preclinical Models
Derivatives of 4-(4-Chlorophenyl)isoxazol-3-amine have emerged as a promising class of compounds with significant anticancer properties. Researchers have synthesized and evaluated various analogues, demonstrating their efficacy in both laboratory (in vitro) and animal (in vivo) preclinical studies.
A series of novel N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole, diazole, and triazole moieties have been synthesized and assessed for their anticancer activity against the A549 non-small cell lung cancer (NSCLC) cell line. nih.gov Among these, compound 7g , which features a 3,4-dichlorophenyl group, was identified as the most promising, with a half-maximal inhibitory concentration (IC50) of 38.38 µM. nih.gov This compound was found to induce mitochondrial injury, leading to the production of reactive oxygen species (ROS) and a decrease in ATP synthesis. nih.gov Furthermore, it exhibited a synergistic effect when combined with the standard chemotherapeutic agent cytosine arabinoside (AraC), significantly reducing the viability of A549 cells compared to either treatment alone. nih.gov
In another study, fluorophenyl-isoxazole-carboxamide derivatives were evaluated for their anticancer potential. nih.gov Compounds 2a , 2b , and 2d showed potent inhibitory activity against the Hep3B hepatocellular carcinoma cell line with IC50 values of 9.58, 8.54, and 7.66 µg/mL, respectively. nih.gov Compound 2e was also effective against Hep3B and, additionally, the HepG2 cancer cell line, with IC50 values of 5.76 and 34.64 µg/mL, respectively. nih.gov
Furthermore, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been synthesized as potential anticancer agents that stimulate apoptosis (programmed cell death). bldpharm.com These compounds, designed as inhibitors of heat shock protein 90 (HSP90), demonstrated significant antiproliferative and pro-apoptotic activities in human erythroleukemic K562 cells and in glioblastoma cell lines, including the temozolomide-resistant T98G line. bldpharm.com
The covalent inhibition of specific cellular targets is another strategy being explored. A series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives were designed as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Compound F15 from this series showed potent inhibition of FLT3 with an IC50 of 123 nM and was effective against AML cell lines (MOLM-13 and MV4-11) and cells with secondary resistance mutations. nih.gov
Table 1: In Vitro Antineoplastic Activity of this compound Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| N-(4-chlorophenyl)-γ-amino acid derivatives | Compound 7g | A549 (NSCLC) | 38.38 µM | nih.gov |
| Fluorophenyl-isoxazole-carboxamide derivatives | Compound 2a | Hep3B | 9.58 µg/mL | nih.gov |
| Compound 2b | Hep3B | 8.54 µg/mL | nih.gov | |
| Compound 2d | Hep3B | 7.66 µg/mL | nih.gov | |
| Compound 2e | Hep3B | 5.76 µg/mL | nih.gov | |
| Compound 2e | HepG2 | 34.64 µg/mL | nih.gov | |
| 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives | Compound F15 | MOLM-13 (AML) | 253 nM | nih.gov |
| Compound F15 | MV4-11 (AML) | 91 nM | nih.gov | |
| Compound F15 | FLT3 (enzyme) | 123 nM | nih.gov |
Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Efficacy
The structural motif of 4-(4-chlorophenyl)isoxazole is present in numerous derivatives that have been investigated for their ability to combat a wide range of pathogenic microorganisms.
Antibacterial Activity: New derivatives of 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds demonstrated moderate to good activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Salmonella typhi. nih.gov For instance, the isoxazole-amide derivative 8a showed good antibacterial activity against S. aureus with an inhibition zone of 16.5 mm. nih.gov Another study synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis. researchgate.net
In the quest for novel antibacterial adjuvants, substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase. nih.gov The introduction of electron-withdrawing groups on the phenyl ring attached to the 2-aminothiazole (B372263) appeared to enhance the inhibitory activity. nih.gov
Antifungal Activity: The antifungal potential of isoxazole (B147169) derivatives has also been a subject of extensive research. wpmucdn.com Selenoorganic compounds from the benzisoselenazolone group, including 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one , have been shown to strongly inhibit the growth of Saccharomyces cerevisiae and Candida albicans. ontosight.ai In a different study, 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives were synthesized and tested against four pathogenic fungal strains, with some compounds showing very good antifungal activity. nih.gov
Antiviral Activity: Derivatives containing the 4-(4-chlorophenyl)isoxazole scaffold have shown promise as antiviral agents. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and screened for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Compounds 7b and 7i from this series exhibited an inhibition of approximately 50%, which is comparable to the commercial antifungal agent ningnanmycin. nih.gov Another derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523 ), was found to be a potent inhibitor of both wild-type and drug-resistant Hepatitis B Virus (HBV). Its anti-HBV activity, with an IC50 of 1.99 µM for wild-type HBV, is thought to be mediated by an increase in the intracellular levels of the antiviral protein APOBEC3G.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Isoxazole-amide 8a | Staphylococcus aureus | Zone of Inhibition | 16.5 mm | nih.gov |
| 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Candida albicans | Growth Inhibition | Strong | ontosight.ai |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide 7b | Tobacco Mosaic Virus (TMV) | Inhibition | ~50% | nih.gov |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (wild-type) | IC50 | 1.99 µM | |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (drug-resistant) | IC50 | 3.30 µM |
Anti-inflammatory and Immunomodulatory Effects in Cellular and Animal Models
The anti-inflammatory and immunomodulatory potential of this compound derivatives has been demonstrated in various preclinical models.
A specific derivative, 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) , has been investigated for its immunoregulatory properties in mouse models. This compound was found to significantly reduce carrageenan-induced footpad inflammation when administered before the inflammatory stimulus. In models of immune response, 06K elevated the number of antibody-producing cells and, while it decreased total haemagglutinin titres to sheep red blood cells, it increased the specific IgG titre. Furthermore, it influenced lymphocyte populations in naïve mice, leading to an increased turnover of thymocytes and an increase in the percentage of CD8+ T cells and regulatory T cells (CD4+ CD25+ Foxp3+).
Another approach to anti-inflammatory activity involves the inhibition of sphingomyelin (B164518) synthase 2 (SMS2), a therapeutic target for chronic inflammation-associated diseases. nih.gov A series of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives were identified as potent and highly selective SMS2 inhibitors. nih.gov One compound from this series, 15w , not only showed good oral bioavailability but also significantly attenuated chronic inflammation in diabetic (db/db) mice after six weeks of oral administration. nih.gov
The mechanism of anti-inflammatory action for some isoxazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes. For example, a derivative of 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline was found to be a potent analgesic and anti-inflammatory agent, with molecular modeling suggesting selective inhibition of COX-2. nih.gov
Table 3: Anti-inflammatory and Immunomodulatory Effects of this compound Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) | Carrageenan-induced footpad inflammation (mouse) | Significantly diminished inflammation. | |
| Immune response to SRBC (mouse) | Elevated plaque-forming cells, increased IgG titre. | ||
| Naïve mice | Increased turnover of thymocytes, increased CD8+ and regulatory T cells. | ||
| 4-benzyloxybenzo[d]isoxazole-3-amine derivative 15w | db/db mice (chronic inflammation) | Attenuated chronic inflammation. | nih.gov |
| In vitro | Potent and selective inhibitor of sphingomyelin synthase 2 (SMS2). | nih.gov |
Neuropharmacological Activities: Mechanisms in Neuronal Cell Lines and Preclinical Models
Derivatives of 4-(4-chlorophenyl)isoxazole have shown potential in the realm of neuropharmacology, with activities ranging from anticonvulsant effects to modulation of key neurotransmitter receptors.
Anticonvulsant Activity: Research into various aromatic heterocycles has identified isoxazole derivatives as potent anticonvulsants. nih.gov The condensation of cyclic 1,3-diketo esters with 3- and 5-aminoisoxazole derivatives led to a series of potent analogues in the anti-maximal electroshock (MES) seizure model. nih.gov For example, the tert-butyl ester derivative 8 showed an oral ED50 of 28.1 mg/kg in rats, with a protective index greater than 17.8. nih.gov Interestingly, for one of the active compounds, binding studies for the sodium channel and tests against pentylenetetrazol, bicuculline, and picrotoxin (B1677862) were negative, suggesting an unknown mechanism of action. nih.gov
Receptor Modulation: A specific derivative, 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole , has been identified as a potent and selective antagonist at human cloned dopamine (B1211576) D4 receptors. ontosight.ai This highlights the potential of this chemical scaffold to interact with specific G protein-coupled receptors in the central nervous system.
Furthermore, isoxazole-4-carboxamide derivatives have been studied as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for nociceptive transmission and inflammatory pain. Derivatives such as CIC-1 and CIC-2 exhibited potent inhibitory effects on AMPA receptor activity and altered their biophysical gating properties. This suggests a potential therapeutic application for these compounds in managing chronic pain.
Other Emerging Biological Activities and Therapeutic Indications
Beyond the well-defined antineoplastic, antimicrobial, and anti-inflammatory activities, derivatives of 4-(4-chlorophenyl)isoxazole-3-amine are being explored for other potential therapeutic applications.
Antioxidant Potential: A series of fluorophenyl-isoxazole-carboxamide derivatives were investigated for their antioxidant properties. nih.gov In an in vitro DPPH free radical scavenging assay, compounds 2a and 2c demonstrated high antioxidant potency with IC50 values of 0.45 and 0.47 µg/ml, respectively, which was more potent than the positive control, Trolox. nih.gov The most potent compound in vitro, 2a , was further evaluated in vivo in mice, where it showed a total antioxidant capacity (TAC) two-fold greater than that of the positive control, Quercetin. nih.gov Newly synthesized quinazolin-4(3H)-one-isoxazole derivatives also exhibited significant radical scavenging activity in the DPPH assay. researchgate.net
Antidiabetic Potential: The same fluorophenyl-isoxazole-carboxamide derivatives were also assessed for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is a target for managing type 2 diabetes. nih.gov However, the inhibitory activity against α-amylase was found to be weak for all tested compounds, with IC50 values greater than 500 µg/ml. nih.gov
These emerging areas of research underscore the versatility of the this compound scaffold and suggest that its derivatives may hold promise for treating a variety of conditions characterized by oxidative stress.
Table 4: Emerging Biological Activities of this compound Derivatives
| Compound/Derivative Class | Biological Activity | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Fluorophenyl-isoxazole-carboxamide 2a | Antioxidant | DPPH Scavenging (in vitro) | IC50 = 0.45 µg/ml | nih.gov |
| Fluorophenyl-isoxazole-carboxamide 2c | Antioxidant | DPPH Scavenging (in vitro) | IC50 = 0.47 µg/ml | nih.gov |
| Fluorophenyl-isoxazole-carboxamide 2a | Antioxidant | Total Antioxidant Capacity (in vivo) | Two-fold greater than Quercetin | nih.gov |
| Fluorophenyl-isoxazole-carboxamides | Anti-diabetic | α-Amylase Inhibition | Weak activity (IC50 > 500 µg/ml) | nih.gov |
| Quinazolin-4(3H)-one-isoxazole derivatives | Antioxidant | DPPH Scavenging (in vitro) | Significant radical scavenging activity | researchgate.net |
Computational Chemistry and in Silico Modeling in 4 4 Chlorophenyl Isoxazol 3 Amine Research
Molecular Docking Simulations for Target Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
In the context of isoxazole (B147169) derivatives, molecular docking is widely used to identify potential protein targets and to understand the structural basis of their activity. For instance, docking studies on various isoxazole-containing compounds have been performed to evaluate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design. nih.govrsc.org In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The 4-(4-chlorophenyl)isoxazol-3-amine molecule would be built and optimized in silico, and then "docked" into the active site of the target protein. The simulation calculates a "docking score," which estimates the binding free energy, with lower scores generally indicating a more favorable interaction.
Key interactions identified through docking often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site. For example, in studies of similar heterocyclic compounds, the amino group and the nitrogen and oxygen atoms of the isoxazole ring are often predicted to form critical hydrogen bonds, while the chlorophenyl group typically engages in hydrophobic or pi-pi interactions. nih.gov Research on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, for example, showed crucial hydrogen bond interactions with residues like Asp392 and Gln443 in the active site of phosphodiesterase 4 (PDE4), while aromatic features engaged in π-π stacking with Phe414 and Phe446 residues. nih.gov Such predictions are vital for lead optimization, guiding chemists in modifying the molecular structure to enhance binding affinity and selectivity.
Table 1: Example Molecular Docking Data for Isoxazole Analogues Against Various Targets Note: This table presents illustrative data from studies on related compounds to demonstrate the output of molecular docking simulations.
| Compound Class | Target Protein (PDB ID) | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Imidazolo-Triazole Derivatives | HDAC2 (4LXZ) | -8.7 | HIS 146, PHE 155, PHE 210 | ajchem-a.com |
| Benzimidazole (B57391) Derivatives | COX-2 | Not Specified | Not Specified | nih.govrsc.org |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to refine the understanding of the binding mode.
Following a promising docking result for a compound like this compound, an MD simulation would be performed. The docked complex is placed in a simulated physiological environment (typically a box of water molecules with ions), and the motions of all atoms are calculated over a period of nanoseconds to microseconds.
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. Other analyses include the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein, and the number of hydrogen bonds maintained over time. For example, MD simulations of imidazolo-triazole-based inhibitors with the HDAC2 enzyme showed average RMSD values ranging from 1.62 Å to 2.69 Å over 100 nanoseconds, indicating stable binding within the receptor. ajchem-a.com Similarly, simulations of 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives were used to confirm the stability of the docked poses in protein targets like CDK2/cyclin A2. researchgate.net These simulations provide a more rigorous assessment of a compound's potential as an effective binder.
Pharmacophore Modeling for Virtual Screening and Lead Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.
This approach can be used in two primary ways for research on compounds like this compound. First, if a set of active isoxazole derivatives is known, a pharmacophore model can be generated based on their common features. This model then represents the ideal spatial arrangement of functional groups required for activity. Second, this model can be used as a 3D query to rapidly screen large databases of virtual compounds to identify new molecules that fit the model and are therefore likely to be active. This process is known as virtual screening.
For example, a pharmacophore model developed for a series of PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov For this compound, the amino group would likely be modeled as a hydrogen bond donor, the isoxazole oxygen as a hydrogen bond acceptor, and the chlorophenyl group as a hydrophobic and/or aromatic feature. Identifying novel scaffolds that match this pharmacophoric arrangement could lead to the discovery of new lead compounds with potentially different core structures but similar biological activity.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
For a compound to be a successful drug, it must not only bind to its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the discovery process, helping to filter out compounds that are likely to fail later in development.
Numerous computational models, often based on Quantitative Structure-Property Relationships (QSPR), can predict key ADME parameters for a molecule like this compound based solely on its structure. These parameters often include:
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
Aqueous Solubility: Affects absorption and formulation.
Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Indicates if a compound is likely to enter the central nervous system.
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major enzymes in drug metabolism.
Studies on various new isoxazole and benzimidazole derivatives routinely include in silico ADME predictions. nih.govrsc.orgresearchgate.netekb.eg For a new family of isoxazole-silatrane hybrids, in silico assessment revealed that the properties of the mono-adducts were similar to those of drugs that obeyed Lipinski's rule, suggesting good drug-like potential. researchgate.net These predictions allow researchers to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing.
Table 2: Example of In Silico Predicted ADME Properties for an Isoxazole Derivative Note: This table shows typical parameters predicted for a hypothetical isoxazole compound, illustrating the output of ADME prediction software.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |
| LogP (Octanol/Water Partition) | < 5 | Compliant with Lipinski's Rule |
| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule |
| Human Intestinal Absorption | > 80% | High probability of good absorption |
| Blood-Brain Barrier Penetration | Low | Low probability of CNS side effects |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of a molecule in detail. These methods can calculate a wide range of molecular properties, such as optimized molecular geometry, bond lengths, bond angles, vibrational frequencies (correlating to IR spectra), and the distribution of electron density. dntb.gov.ua
For this compound, DFT calculations can provide deep insights. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, quantum calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map can identify electron-rich (negative potential) regions, such as around the oxygen and nitrogen atoms of the isoxazole ring, and electron-poor (positive potential) regions. This information is invaluable for understanding and predicting non-covalent interactions, which are fundamental to ligand-protein binding. Studies on similar heterocyclic structures have used DFT to confirm tautomeric forms and correlate calculated NMR chemical shifts with experimental data, confirming the correct molecular structure. researchgate.netepstem.net
Advanced Analytical Methodologies for Research Characterization of 4 4 Chlorophenyl Isoxazol 3 Amine and Its Derivatives
High-Resolution Mass Spectrometry for Metabolite Identification and Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying and structurally elucidating the metabolites of 4-(4-chlorophenyl)isoxazol-3-amine and its derivatives. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolic products. nih.gov The use of liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) allows for the separation of complex mixtures from biological matrices, such as plasma or liver microsome incubations, prior to mass analysis. nih.gov
In the study of isoxazole-containing compounds, HRMS is crucial for identifying characteristic metabolic pathways. For instance, research on the anti-inflammatory drug leflunomide (B1674699), which features an isoxazole (B147169) ring, has shown that a key metabolic step involves the cleavage of the N-O bond of the isoxazole ring to form an active α-cyanoenol metabolite. nih.gov This transformation was investigated using in vitro models, including rat and human liver microsomes, where NADPH-dependent formation of the metabolite was observed. nih.gov Such studies suggest that the isoxazole moiety in this compound could be susceptible to similar ring-opening reactions.
Furthermore, hydroxylation is a common phase I metabolic reaction. For isoxazole derivatives, this can occur on the isoxazole ring itself or on appended phenyl rings. HRMS can pinpoint the addition of an oxygen atom by a precise mass shift of +15.9949 Da. Subsequent tandem mass spectrometry (MS/MS) experiments, where the metabolite ions are fragmented, can help to localize the site of hydroxylation based on the fragmentation pattern. For example, studies on other isoxazole-containing compounds have identified hydroxylation on the methyl groups of the isoxazole ring. nih.gov
In a typical workflow, this compound would be incubated with human liver microsomes to generate metabolites. springermedizin.de The resulting mixture is then analyzed by LC-HRMS. The full-scan HRMS data is mined for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation). The elemental composition of any potential metabolite is confirmed by its accurate mass, and the structure is further investigated using MS/MS fragmentation.
Table 1: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change (Da) | Description |
| Hydroxylation | +15.9949 | Addition of a hydroxyl group (-OH) |
| N-oxide formation | +15.9949 | Oxidation of the isoxazole nitrogen |
| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |
| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |
| Isoxazole Ring Cleavage | Variable | Opening of the isoxazole ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and its derivatives in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts and spin-spin coupling. For this compound, one would expect to see distinct signals for the protons on the chlorophenyl ring and the isoxazole ring, as well as a signal for the amine protons. The splitting patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring.
Table 2: Predicted 1H and 13C NMR Chemical Shift Ranges for Key Moieties in this compound
| Moiety | Atom | Predicted Chemical Shift (ppm) | Notes |
| 4-Chlorophenyl | Aromatic Protons | 7.0 - 8.0 | Splitting pattern will depend on substitution. |
| 4-Chlorophenyl | Aromatic Carbons | 120 - 140 | Carbon attached to chlorine will be distinct. |
| Isoxazole | Ring Proton | 6.0 - 8.5 | Chemical shift is sensitive to substituents. |
| Isoxazole | Ring Carbons | 95 - 170 | C3, C4, and C5 carbons will have characteristic shifts. |
| Amine | -NH2 Protons | Variable | Broad signal, exchangeable with D2O. |
X-ray Crystallography for Co-crystal Structures of Ligand-Target Complexes
X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional structure of a molecule and its interactions with a biological target at the atomic level. nih.gov To understand how this compound or its derivatives exert their biological effects, obtaining a co-crystal structure of the compound bound to its protein target is a primary goal in structural biology-aided drug design.
The process involves crystallizing the target protein in the presence of the ligand (co-crystallization) or soaking a pre-formed protein crystal in a solution containing the ligand. researchgate.net The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein-ligand complex can be determined.
For this compound, a co-crystal structure would reveal the precise orientation of the 4-chlorophenyl group within the binding site, identifying any hydrophobic interactions or halogen bonds. It would also clarify the role of the isoxazole ring and the 3-amine group in anchoring the molecule to the target through hydrogen bonds or other interactions.
Table 3: Key Information Obtained from a Co-crystal Structure
| Information | Significance in Drug Design |
| Ligand binding pose | Shows the exact orientation and conformation of the ligand in the active site. |
| Ligand-protein interactions | Identifies key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. |
| Water-mediated interactions | Reveals the role of water molecules in mediating binding. |
| Conformational changes | Shows if the protein or ligand changes shape upon binding. |
| Basis for structure-activity relationships (SAR) | Explains why certain chemical modifications improve or decrease binding affinity. |
Advanced Chromatographic Techniques (e.g., LC-MS/MS) for Bioanalytical Research
Advanced chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for the quantitative bioanalysis of this compound and its derivatives in complex biological matrices such as plasma, blood, and urine. nih.gov These methods offer high sensitivity, selectivity, and throughput, which are essential for pharmacokinetic studies. researchgate.netnih.gov
A typical LC-MS/MS method involves extracting the analyte from the biological matrix, often through protein precipitation or liquid-liquid extraction. nih.gov The extract is then injected into an LC system, where the compound is separated from other matrix components on a reversed-phase column. The eluent from the LC is then introduced into a tandem mass spectrometer. In the mass spectrometer, the parent ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. mdpi.com
Studies on other isoxazole derivatives have demonstrated the successful development and validation of LC-MS/MS methods for their quantification in rat plasma. researchgate.netnih.govvedomostincesmp.rudoaj.org For example, a method for an isoxazole analog of curcumin (B1669340) was developed with a lower limit of quantification of 1.0 ng/mL in rat plasma. nih.gov The method showed good linearity and was successfully applied to a pharmacokinetic study. nih.gov
Table 4: Typical Parameters for an LC-MS/MS Bioanalytical Method
| Parameter | Typical Value/Condition |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
Biophysical Methods for Ligand-Target Binding Kinetics (e.g., SPR, ITC)
Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for characterizing the kinetics and thermodynamics of the interaction between this compound or its derivatives and their biological targets. nih.govnih.gov These techniques provide quantitative data on binding affinity, association and dissociation rates, and the thermodynamic driving forces of the interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.gov By monitoring the change in the refractive index at the surface as the analyte flows over it, SPR can determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd to ka. This kinetic information is valuable for understanding the residence time of a drug on its target, which can be a key determinant of its efficacy. uu.nlnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. springernature.com In an ITC experiment, a solution of the ligand is titrated into a solution of the target protein, and the heat change after each injection is measured. The resulting data can be fit to a binding model to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. whiterose.ac.uk This complete thermodynamic profile provides insight into the forces driving the binding interaction, such as hydrogen bonding and hydrophobic effects. springernature.com
Table 5: Comparison of SPR and ITC for Binding Analysis
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding | Heat change upon binding |
| Primary Data | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) |
| Calculated Data | - | Gibbs Free Energy (ΔG), Entropy (ΔS) |
| Labeling Required | No | No |
| Immobilization | Ligand is immobilized on a sensor chip | Both partners are in solution |
| Throughput | Relatively high | Lower |
| Sample Consumption | Low | Higher |
Applications and Future Directions in 4 4 Chlorophenyl Isoxazol 3 Amine Research
Development as a Lead Compound for Novel Therapeutic Agents
While direct studies on 4-(4-Chlorophenyl)isoxazol-3-amine as a lead compound are not prominent in published literature, its structural components are present in molecules investigated for various therapeutic purposes. A lead compound in drug discovery is a chemical starting point that exhibits promising biological activity and can be optimized through medicinal chemistry to develop a clinical candidate. The 3-amino-isoxazole moiety is a key feature in many compounds explored for their therapeutic potential.
For instance, research into related structures has shown significant activity. A study on 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, which share the core isoxazol-3-amine structure, identified potent and highly selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2). nih.gov Inhibition of SMS2 is a promising strategy for treating chronic inflammation-associated diseases like atherosclerosis and insulin (B600854) resistance. nih.gov One of the optimized compounds from this study, 15w , demonstrated not only high potency in vitro but also favorable oral bioavailability and significant anti-inflammatory effects in animal models. nih.gov This highlights the potential of the isoxazol-3-amine scaffold, suggesting that derivatives of this compound could be systematically modified to target a range of enzymes and receptors. The 4-chlorophenyl group itself is a common substituent in drug candidates, known for its ability to enhance binding affinity to target proteins through hydrophobic and halogen-bonding interactions.
The development path for a compound like this compound would involve its use as a scaffold to generate a library of derivatives. By modifying the substituents on the phenyl ring or the amino group, medicinal chemists can fine-tune the compound's pharmacological properties to achieve desired potency and selectivity against a specific biological target.
| Compound/Derivative Class | Therapeutic Target | Potential Indication(s) | Reference |
| 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives | Sphingomyelin synthase 2 (SMS2) | Chronic inflammation, Atherosclerosis, Insulin resistance | nih.gov |
| Isoxazole-based SIRT2 inhibitors | Sirtuin 2 (SIRT2) | Lymphoma, Epithelial Cancers | nih.gov |
| Isoxazole (B147169) derivatives as nAChR ligands | Nicotinic Acetylcholine Receptors (nAChR) | Pain (Analgesia), CNS Disorders | nih.gov |
Role as a Pharmacological Probe for Biological Pathway Elucidation
A pharmacological probe is a small molecule used to study the function of a specific protein or biological pathway. While this compound itself is not established as a specific probe, its derivatives have the potential to be developed for this purpose. The isoxazole scaffold is a versatile platform for creating selective ligands for various biological targets. nih.govmdpi.com
For example, selective inhibitors are crucial tools for dissecting the roles of different enzymes or receptor subtypes in complex signaling cascades. The development of isoxazole derivatives as selective cyclooxygenase-1 (COX-1) inhibitors has been explored as a strategy to investigate the roles of this enzyme in cancer and neuro-inflammation. nih.gov A study found that modifying a lead isoxazole compound by introducing an amino group significantly improved COX-1 selectivity and inhibitory activity. nih.gov This demonstrates how a simple amino-isoxazole structure can be tailored to create a highly selective probe.
Given this context, this compound could serve as a foundational structure for creating probes to explore pathways where a chlorophenyl moiety is known to confer affinity. For instance, derivatives could be synthesized and screened against a panel of kinases, proteases, or G-protein coupled receptors to identify a specific, high-affinity interaction. Once a selective interaction is found, the molecule can be used to modulate the target's activity in cellular or in vivo models, thereby helping to elucidate the target's role in health and disease.
Integration into High-Throughput Screening and Fragment-Based Drug Discovery
High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are two key strategies in modern drug discovery for identifying hit compounds.
High-Throughput Screening (HTS): In HTS, large libraries of compounds are rapidly tested against a biological target. This compound, as a relatively small and synthetically accessible molecule, is an ideal candidate for inclusion in such libraries. Its structure represents a distinct chemical space that may yield unique hits compared to more common scaffolds. Researchers have developed HTS methods to screen for inhibitors of various targets, such as bacterial prepilin peptidases, by testing thousands of diverse compounds. nih.gov Including isoxazole derivatives like this compound in these large-scale screens increases the probability of discovering novel inhibitors.
Fragment-Based Drug Discovery (FBDD): FBDD involves screening smaller, low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The molecular weight of this compound (194.62 g/mol ) places it at the upper end of the typical fragment size, but it can be considered a valuable fragment or a starting point for fragment elaboration. sigmaaldrich.com The isoxazole, chlorophenyl, and amine groups each provide distinct interaction points (hydrogen bonding, hydrophobic interactions) that can be detected by biophysical methods like X-ray crystallography or surface plasmon resonance, making it suitable for FBDD approaches.
Emerging Therapeutic Areas and Unexplored Biological Targets
The versatility of the isoxazole scaffold means that its derivatives are continuously being explored for new therapeutic applications. rsc.orgresearchgate.net While established activities include anticancer and anti-inflammatory effects, emerging areas offer new promise. researchgate.net
Neurodegenerative Diseases: Isoxazole derivatives are being investigated for their potential in treating nervous system disorders, including Alzheimer's and Parkinson's disease, by targeting enzymes like stearoyl-CoA desaturase (SCD) or modulating receptors such as the mGlu5 receptor. mdpi.com
Antiviral and Antibacterial Adjuvants: With the rise of antimicrobial resistance, there is a pressing need for new therapeutic strategies. Isoxazoles are being developed not only as direct-acting antibacterial agents but also as inhibitors of bacterial pathways that contribute to resistance or virulence. nih.govnih.gov For example, isoxazole derivatives have been identified as inhibitors of serine acetyltransferase (SAT), an enzyme crucial for L-cysteine biosynthesis in bacteria, making it a promising target for adjuvant therapies. nih.gov
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a validated class of anticancer agents. While no isoxazole-based PARP inhibitors are currently approved, the scaffold's ability to be flexibly modified makes it an attractive candidate for designing novel inhibitors in this class. nih.gov
This compound, as a synthetic precursor, could be utilized to synthesize novel compounds aimed at these emerging and unexplored targets.
| Emerging Therapeutic Area | Potential Biological Target(s) | Rationale | Reference |
| Neurodegenerative Disorders | Stearoyl-CoA desaturase (SCD), mGlu5 Receptor | Modulation of neuronal differentiation, synaptic function, and excitotoxicity. | mdpi.com |
| Cancer Therapy | Poly (ADP-ribose) polymerase (PARP) | Inhibition of DNA damage repair pathways in cancer cells. | nih.gov |
| Antibacterial Adjuvants | Serine Acetyltransferase (SAT) | Targeting bacterial-specific metabolic pathways to overcome resistance. | nih.gov |
| Chronic Inflammatory Diseases | Sphingomyelin synthase 2 (SMS2) | Attenuation of chronic inflammation associated with metabolic diseases. | nih.gov |
Challenges and Opportunities in the Development of Isoxazole-Based Pharmaceuticals
The development of pharmaceuticals based on the isoxazole scaffold presents both challenges and significant opportunities.
Challenges:
Synthesis and Regioselectivity: The synthesis of substituted isoxazoles can be complex, often requiring careful control to achieve the desired arrangement of substituents (regioselectivity). Developing efficient, scalable, and green synthetic methodologies remains an ongoing challenge. rsc.orgresearchgate.net
Metabolic Stability: The isoxazole ring can sometimes be susceptible to metabolic cleavage, which can affect the pharmacokinetic profile and duration of action of a drug candidate. Medicinal chemists must often design derivatives that protect the ring or improve its stability in vivo.
Target Selectivity: While the isoxazole scaffold is versatile, achieving high selectivity for a specific biological target over related proteins can be difficult. Off-target effects can lead to undesirable side effects, necessitating extensive structure-activity relationship (SAR) studies to optimize selectivity.
Opportunities:
Multi-Targeted Therapies: The ability of the isoxazole scaffold to be decorated with various functional groups allows for the design of single molecules that can interact with multiple biological targets. rsc.orgresearchgate.net This is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated.
Novel Synthetic Strategies: Advances in synthetic chemistry, including transition metal-catalyzed reactions and flow chemistry, are providing new tools to create diverse libraries of isoxazole derivatives more efficiently. rsc.org These new methods facilitate the exploration of novel chemical space and the optimization of lead compounds.
Addressing Unmet Medical Needs: The broad spectrum of biological activities associated with isoxazoles provides a rich foundation for tackling diseases with limited treatment options. rsc.org The continued exploration of isoxazole-based compounds against novel and underexploited targets holds significant promise for future drug discovery. mdpi.comnih.gov
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-(4-Chlorophenyl)isoxazol-3-amine, and how can reaction conditions be optimized for higher yields?
- Answer: The synthesis typically involves cyclocondensation of appropriate precursors, such as β-ketonitriles or chlorophenyl-substituted propargyl amines, under acidic or basic conditions. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve reaction efficiency and yield by enhancing molecular collisions . Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., Cu(I) for click chemistry) are critical for optimizing regioselectivity. Post-reaction purification via column chromatography or recrystallization ensures product integrity .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from oxidizers and acids .
Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be employed to characterize this compound?
- Answer:
- NMR: NMR identifies aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and amine protons (δ 5.5–6.5 ppm). NMR confirms the isoxazole ring carbons (δ 95–110 ppm) and chlorophenyl carbons .
- IR: Stretching vibrations for C=N (1600–1680 cm) and N-H (3300–3500 cm) confirm functional groups.
- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H] peaks. Fragmentation patterns (e.g., loss of Cl or NH) aid structural validation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Answer: Perform hybrid QM/MM calculations to model reaction pathways, comparing results with experimental kinetics (e.g., Arrhenius plots). Use crystallographic data (e.g., bond lengths from SHELX-refined structures) to validate electronic structure predictions. Adjust force fields in molecular dynamics simulations to account for solvent effects or steric hindrance observed in synthetic trials .
Q. How can SHELX software be utilized in the crystallographic analysis of this compound, and what challenges might arise during refinement?
- Answer: SHELXL refines crystal structures using least-squares minimization against X-ray diffraction data. Challenges include:
- Disorder in Chlorophenyl Rings: Apply restraints to anisotropic displacement parameters.
- Hydrogen Bonding Networks: Use DFIX and DANG instructions to model H-bonds accurately.
- Twinned Crystals: Employ TWIN/BASF commands for data integration. Validate results with R-factors (<5%) and residual electron density maps .
Q. What experimental approaches are recommended for investigating the structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Answer:
- Derivatization: Introduce substituents (e.g., -CF, -OCH) at the 5-position of the isoxazole ring to modulate lipophilicity and electronic effects .
- Biological Assays: Test antimicrobial activity via MIC assays against Gram-positive/negative strains. For anticancer studies, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Computational Docking: Map interactions with target proteins (e.g., kinases) using AutoDock Vina to correlate substituent effects with binding affinity .
Methodological Notes
- Crystallography: Single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural confirmation. Pair with Hirshfeld surface analysis to study intermolecular interactions .
- Synthetic Optimization: Design of Experiments (DoE) can systematically evaluate variables (temperature, catalyst loading) for reaction optimization .
- Safety Compliance: Follow OSHA guidelines for hazardous chemical handling, including regular lab air quality checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
